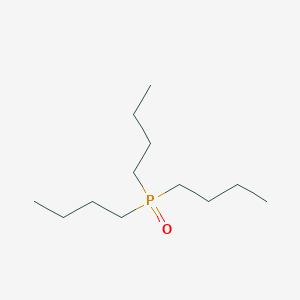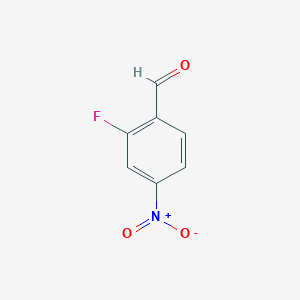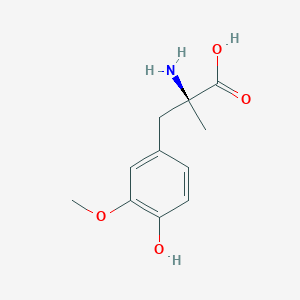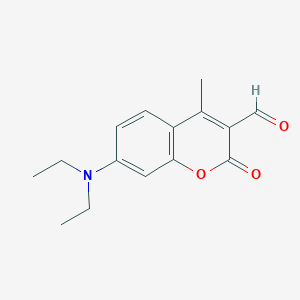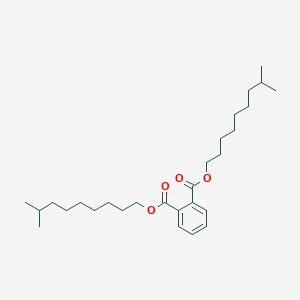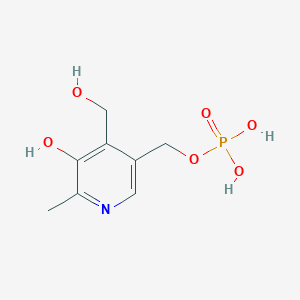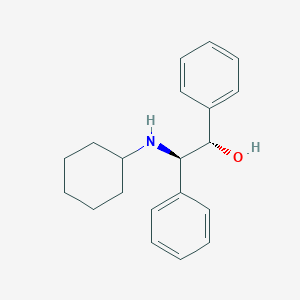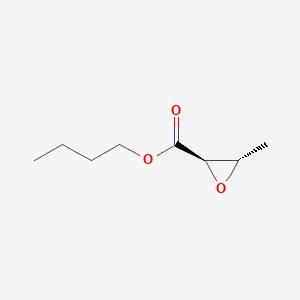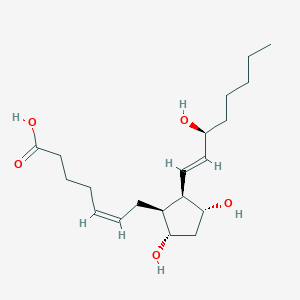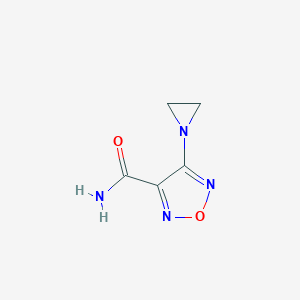
4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide, also known as EO9, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. EO9 is a member of the nitroheterocyclic family of compounds, which are known to exhibit potent anti-tumor activity.
Mécanisme D'action
4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide is a prodrug that is activated by reduction in hypoxic cells. Once activated, 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide forms a highly reactive intermediate that can bind to DNA and cause damage, ultimately leading to cell death. 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide is thought to selectively target hypoxic cells because they have a higher concentration of reducing agents, such as thiols and ascorbate, which are required for the activation of 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide.
Effets Biochimiques Et Physiologiques
4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide has been shown to exhibit potent anti-tumor activity in animal models of cancer. It has also been shown to be well-tolerated in clinical trials, with manageable side effects. 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide has been shown to be metabolized by the liver and excreted in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide has also been extensively studied, with a large body of literature available on its properties and potential uses. However, 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide has several limitations for use in lab experiments. It is highly reactive and can be difficult to handle, requiring specialized equipment and training. 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide is also relatively expensive, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide. One area of interest is the development of new analogs of 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide that may exhibit improved properties, such as increased selectivity for hypoxic cells or reduced toxicity. Another area of interest is the development of new methods for the activation of 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide, which may improve its efficacy in cancer treatment. Finally, there is interest in the use of 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide in combination with other cancer treatments, such as radiation therapy or immunotherapy, to improve overall treatment outcomes.
Méthodes De Synthèse
4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide is synthesized through a multi-step process that involves the reaction of 2,5-dimethyl-1,2,4-oxadiazole-3-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 1,2,2-trimethylaziridine. The final step involves the reduction of the resulting 4-(aziridin-1-yl)-1,2,5-oxadiazole-3-carboxylic acid with zinc dust to yield 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide.
Applications De Recherche Scientifique
4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to exhibit potent anti-tumor activity in a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide is thought to work by selectively targeting hypoxic cells, which are commonly found in solid tumors and are resistant to traditional chemotherapy. 4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
Numéro CAS |
147194-49-8 |
|---|---|
Nom du produit |
4-(Aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide |
Formule moléculaire |
C5H6N4O2 |
Poids moléculaire |
154.13 g/mol |
Nom IUPAC |
4-(aziridin-1-yl)-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C5H6N4O2/c6-4(10)3-5(8-11-7-3)9-1-2-9/h1-2H2,(H2,6,10) |
Clé InChI |
WSUKJLKXDWXCBJ-UHFFFAOYSA-N |
SMILES |
C1CN1C2=NON=C2C(=O)N |
SMILES canonique |
C1CN1C2=NON=C2C(=O)N |
Synonymes |
1,2,5-Oxadiazole-3-carboxamide,4-(1-aziridinyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



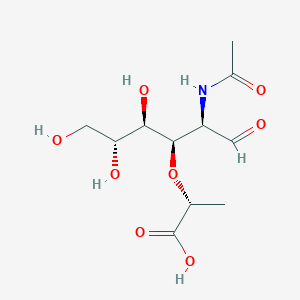
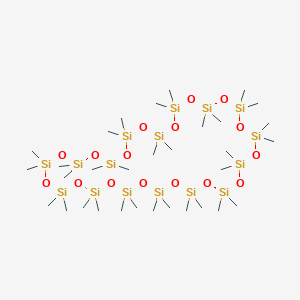
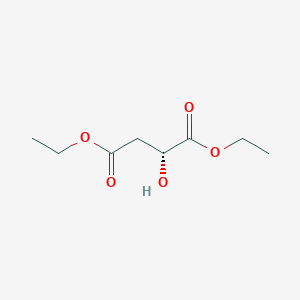
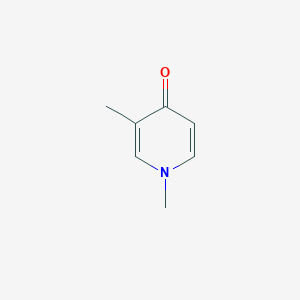
![5-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B122866.png)
